![molecular formula C20H19NO4 B2497793 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951932-95-9](/img/structure/B2497793.png)
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Chromeno[8,7-e][1,3]oxazin-4-one derivatives are synthesized through various chemical reactions, often involving the cyclization of chromene derivatives with different reactants under specific conditions. For instance, the synthesis of novel chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives has been achieved by reactions of triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray diffraction analysis, revealing specific conformations and intermolecular interactions. For example, studies have detailed the crystal structures of various chromene derivatives, showing anti-rotamer conformations about certain bonds and highlighting the importance of substituent positions on molecular geometry (Reis et al., 2013).
Chemical Reactions and Properties
Chromeno[8,7-e][1,3]oxazin-4-ones undergo various chemical reactions, including cyclization and acylation, to produce a wide array of derivatives with diverse chemical properties. These reactions are often catalyzed by acids or bases and can be influenced by the presence of different functional groups (Litvinov & Shestopalov, 2009).
Physical Properties Analysis
The physical properties of chromeno[8,7-e][1,3]oxazin-4-ones, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and the nature of their substituents. Studies on related compounds provide insights into how structural variations affect these physical properties.
Chemical Properties Analysis
The chemical properties of chromeno[8,7-e][1,3]oxazin-4-ones, including reactivity, stability, and potential biological activity, are determined by their unique molecular frameworks. Research indicates that modifications to the chromene core or the oxazinone moiety can significantly alter the compound's chemical behavior and interaction with biological targets.
- (Wang et al., 2014) for synthesis analysis.
- (Reis et al., 2013) for molecular structure analysis.
- (Litvinov & Shestopalov, 2009) for insights on chemical reactions and properties.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of compounds closely related to "9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" often involves innovative methodologies that enable the formation of complex heterocyclic structures. For example, Nicolaides et al. (1996) demonstrated the preparation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a reaction involving 10-(methoxyimino)phenanthren-9-one, showcasing a method to access triphenylene-o-dicarboxylic derivatives with high yield, a process relevant for materials science and synthesis of organic electronic components (Nicolaides et al., 1996).
Structural and Conformational Studies
The structural elucidation and conformational analysis of chromene derivatives offer insights into their chemical behavior and potential applications. Reis et al. (2013) reported on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, highlighting the significance of conformational isomerism in understanding the properties of such compounds, which is essential for designing materials with specific optical or electronic properties (Reis et al., 2013).
Development of Novel Derivatives
The exploration of new derivatives based on the chromeno[8,7-e][1,3]oxazin-4-one framework has led to compounds with intriguing properties. Bondarenko et al. (2012) synthesized new flavonoid-containing derivatives of lupinine, incorporating an oxazine ring into benzopyran cores. These compounds, including derivatives of 9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, offer potential for further research into their biological activity and material applications (Bondarenko et al., 2012).
Applications in Organic Synthesis
The compound and its related structures find applications in organic synthesis, demonstrating the versatility of chromeno[8,7-e][1,3]oxazin-4-one derivatives in constructing complex molecular architectures. Afarinkia et al. (2004) discussed the control of electron demand in cycloadditions involving 2(H)-1,4-oxazin-2-ones, highlighting the synthetic utility of such frameworks in creating novel compounds, potentially useful in developing new materials or pharmaceuticals (Afarinkia et al., 2004).
Mechanism of Action
Target of Action
Similar compounds, such as quinazolinones, have been found to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .
Mode of Action
For instance, some quinazolinones can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
Quinazolinones and their derivatives have been shown to impact a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and other cellular functions .
Result of Action
Similar compounds have been shown to have anti-proliferative activity, suggesting that they may inhibit cell growth or division .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Future Directions
properties
IUPAC Name |
9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWLRIYQQAJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.